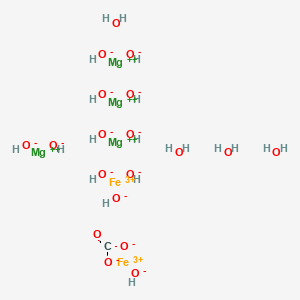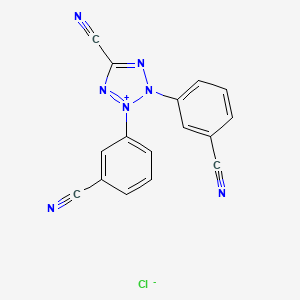
4-Fluoro-3,5-bis(tributylstannyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-3,5-bis(tributylstannyl)pyridine is a unique chemical compound with the empirical formula C29H56FNSn2 . It has a molecular weight of 675.18 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 4-Fluoro-3,5-bis(tributylstannyl)pyridine can be represented by the SMILES stringCCCC [Sn] (CCCC) (CCCC)c1cncc (c1F) [Sn] (CCCC) (CCCC)CCCC . The InChI key for this compound is BULNDTVEVKSTDB-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
4-Fluoro-3,5-bis(tributylstannyl)pyridine is a solid at room temperature . Its flash point is not applicable .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
4-Fluoro-3,5-bis(tributylstannyl)pyridine is a valuable building block in organic synthesis. Its stannyl groups are precursors for Stille coupling reactions, which are pivotal in constructing complex organic molecules. This compound is particularly useful in synthesizing fluorinated pyridines, which are important due to their presence in pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, this compound’s ability to introduce fluorine atoms into molecules is crucial. Fluorine atoms can significantly alter the biological activity of compounds, making them more lipophilic and improving their metabolic stability. This is essential for the development of new drugs .
Materials Science
The stannyl groups in 4-Fluoro-3,5-bis(tributylstannyl)pyridine can be used to create organometallic polymers with unique electronic properties. These materials have potential applications in the development of new types of semiconductors and conductive materials .
Agriculture
Fluorinated compounds, derived from this pyridine, are used to create more effective and stable pesticides and herbicides. The introduction of fluorine can lead to compounds with enhanced activity and reduced environmental impact .
Environmental Science
Research into the environmental fate of fluorinated compounds, including those derived from 4-Fluoro-3,5-bis(tributylstannyl)pyridine, is vital. These studies help understand the persistence and breakdown of such compounds in ecosystems, informing safer chemical design .
Analytical Chemistry
This compound is used as a standard or reference material in analytical methods, such as NMR spectroscopy and mass spectrometry, to identify and quantify fluorinated compounds in various samples .
Chemical Engineering
In chemical engineering, 4-Fluoro-3,5-bis(tributylstannyl)pyridine is used in process development for the synthesis of complex molecules. Its reactivity and stability under various conditions make it a versatile reagent for scaling up production .
Nanotechnology
The compound’s potential in nanotechnology lies in its ability to modify the surface properties of nanoparticles. This can lead to the development of novel catalysts, sensors, and drug delivery systems .
Wirkmechanismus
Safety and Hazards
This compound is classified as Acute Tox. 3 Oral, Acute Tox. 4 Dermal, Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Repr. 1B, Skin Irrit. 2, and STOT RE 1 . It has several hazard statements including H301, H312, H315, H319, H360FD, H372, and H410 . Precautionary measures include avoiding contact with skin and eyes, avoiding inhalation of vapour or mist, and using personal protective equipment .
Eigenschaften
IUPAC Name |
tributyl-(4-fluoro-5-tributylstannylpyridin-3-yl)stannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2FN.6C4H9.2Sn/c6-5-1-3-7-4-2-5;6*1-3-4-2;;/h3-4H;6*1,3-4H2,2H3;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULNDTVEVKSTDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=CC(=C1F)[Sn](CCCC)(CCCC)CCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H56FNSn2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656786 |
Source


|
| Record name | 4-Fluoro-3,5-bis(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
675.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3,5-bis(tributylstannyl)pyridine | |
CAS RN |
1204580-75-5 |
Source


|
| Record name | 4-Fluoro-3,5-bis(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B598073.png)

![2-bromo-11,11-dimethyl-11H-Benzo[b]fluorene](/img/structure/B598075.png)



![Methyl 1-isopropyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B598081.png)

![4-Methoxybicyclo[2.2.2]octan-1-amine](/img/structure/B598087.png)
![2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine](/img/structure/B598089.png)


![2-(Benzo[d][1,3]dioxol-5-yl)butanoic acid](/img/structure/B598093.png)
